N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride
Overview
Description
N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride: is a chemical compound with the molecular formula C₆H₁₃ClN₂O and a molecular weight of 164.63 g/mol . It is primarily used in scientific research and has applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride typically involves the reaction of cyclopropanecarboxylic acid with 2-aminoethylamine in the presence of hydrochloric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: : N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
Oxidation: Formation of cyclopropanecarboxylic acid derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of N-substituted cyclopropanecarboxamides.
Scientific Research Applications
N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxamide: Shares a similar cyclopropane ring structure but lacks the aminoethyl group.
N-(2-aminoethyl)acetamide: Similar in structure but with an acetamide group instead of a cyclopropanecarboxamide group.
Uniqueness: : N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride is unique due to its specific combination of a cyclopropane ring and an aminoethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Properties
IUPAC Name |
N-(2-aminoethyl)cyclopropanecarboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-3-4-8-6(9)5-1-2-5;/h5H,1-4,7H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILOKLDPHZWDAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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